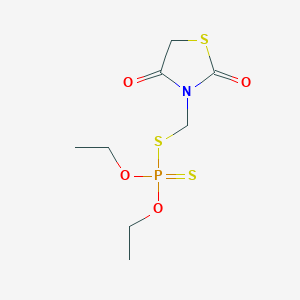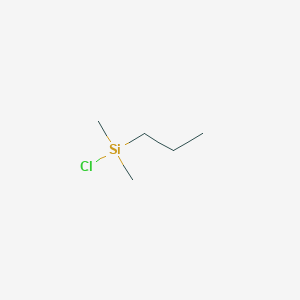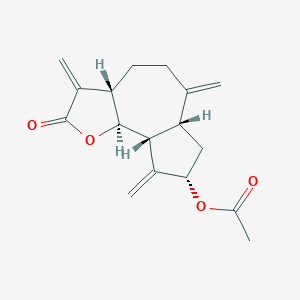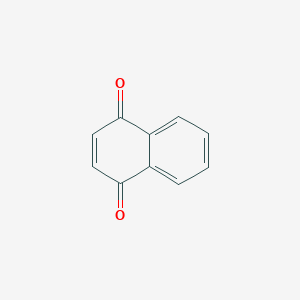
双酚酸
描述
Diphenolic acid, also known as 2,4-dihydroxybenzoic acid, is a naturally occurring organic compound that is produced by the microbial degradation of lignin. It is found in many plants and is an important intermediate in the synthesis of a variety of other compounds. The presence of diphenolic acid in plants and soil has been linked to a variety of biochemical and physiological effects, including the regulation of plant growth and development, and the prevention of oxidative damage. We will also discuss the potential future directions of research on diphenolic acid.
科学研究应用
双酚A的替代品
DPA被认为是双酚A(BPA)的宝贵替代品,双酚A因其毒理学问题而受到严格审查 . 它用于生产环氧树脂和聚碳酸酯,在其中增强材料的强度和耐久性,而不会产生与BPA相关的负面健康影响。
生物聚合物的合成
DPA的潜力延伸到合成新型生物聚合物。 通过使用源自乙酰丙酸的烷基乙酰丙酸酯作为起始原料,DPA可以被整合到环氧树脂和酚醛树脂的结构中,有助于开发可生物降解和生物基塑料 .
催化
在催化领域,DPA合成涉及酚与乙酰丙酸之间的缩合反应,需要布朗斯特酸作为催化剂 . 研究的重点是提高反应的区域选择性,以有利于生产工业上感兴趣的p,p’-异构体。
工业规模生产
正在努力克服DPA生产中的瓶颈,以促进其工业规模的生产 . 这包括开发新的酸催化剂和策略,以提高对所需异构体的选择性。
环境可持续性
DPA可从廉价的废弃纤维素生物质中获得,使其成为化学工业中的可持续选择 . 它从可再生资源中生产有助于减少各种产品的环境足迹。
安全和危害
未来方向
Diphenolic acid represents a valuable candidate for the replacement of bisphenol A, which is strongly questioned for its toxicological issues . The future potential of adopting alkyl levulinates, instead of levulinic acid, as starting materials for the synthesis of new classes of biopolymers, such as new epoxy and phenolic resins and polycarbonates, is also briefly considered .
作用机制
Target of Action
Diphenolic acid, also known as 4,4-bis(4-hydroxyphenyl)pentanoic acid, is a carboxylic acid that has been identified as a potential replacement for bisphenol A It’s known that diphenolic acid has antioxidant properties , suggesting that it may interact with biological targets involved in oxidative stress and free radical scavenging.
Mode of Action
The mode of action of diphenolic acid is primarily through its antioxidant activity . Antioxidants work by neutralizing harmful free radicals in the body, which can damage cells and contribute to aging and diseases. Diphenolic acid, like other phenolic acids, has a phenolic hydroxyl group that can donate a hydrogen atom to free radicals, thereby neutralizing them . This action helps to prevent cellular damage and maintain the normal function of cells and tissues.
Biochemical Pathways
Phenolic acids, including diphenolic acid, are biosynthesized in plants through the shikimic acid pathway . This pathway involves several enzymatic reactions that convert simple sugars into aromatic compounds, including phenolic acids. Once synthesized, phenolic acids can participate in various biochemical reactions due to their antioxidant properties . They can interact with free radicals, leading to the formation of more stable, non-reactive species and preventing further oxidative damage.
Pharmacokinetics
It’s known that phenolic acids have high bioavailability and good water solubility . They can be absorbed in the stomach and transported into the blood circulation system
Result of Action
The primary result of diphenolic acid’s action is the reduction of oxidative stress in the body. By neutralizing free radicals, diphenolic acid can prevent cellular damage, thereby contributing to the maintenance of normal cellular functions . This antioxidant action can help protect against various diseases associated with oxidative stress, including heart disease, cancer, and neurodegenerative disorders.
Action Environment
The action of diphenolic acid can be influenced by various environmental factors. For instance, the antioxidant activity of phenolic acids can be affected by the pH and the presence of other antioxidants . Moreover, the synthesis of diphenolic acid from levulinic acid and phenol requires the presence of a Brønsted acid as a catalyst . The reaction conditions, including temperature and the molar ratio of reactants, can also influence the yield and selectivity of the reaction .
生化分析
Biochemical Properties
Diphenolic acid’s synthesis involves the condensation reaction between phenol and levulinic acid, requiring the presence of a Brønsted acid as a catalyst . The product with p,p’– and o,p’-isomers is obtained .
Molecular Mechanism
The molecular mechanism of Diphenolic acid involves a condensation reaction between phenol and levulinic acid . This reaction is catalyzed by Brønsted acidic ionic liquids . Importantly, p, p ′-Diphenolic acid is obtained as the preferential product over o, p ′-Diphenolic acid with an isomer ratio over 100 .
属性
IUPAC Name |
4,4-bis(4-hydroxyphenyl)pentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18O4/c1-17(11-10-16(20)21,12-2-6-14(18)7-3-12)13-4-8-15(19)9-5-13/h2-9,18-19H,10-11H2,1H3,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKOUCJUTMGHNOR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC(=O)O)(C1=CC=C(C=C1)O)C2=CC=C(C=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
224963-03-5 | |
| Record name | Benzenebutanoic acid, 4-hydroxy-γ-(4-hydroxyphenyl)-γ-methyl-, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=224963-03-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID0022436 | |
| Record name | 4,4-Bis(4-hydroxyphenyl)valeric acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0022436 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
126-00-1 | |
| Record name | 4,4′-Bis(4-hydroxyphenyl)valeric acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=126-00-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Diphenolic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000126001 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Diphenolic acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=55069 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Diphenolic acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=34824 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Diphenolic acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3371 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzenebutanoic acid, 4-hydroxy-.gamma.-(4-hydroxyphenyl)-.gamma.-methyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 4,4-Bis(4-hydroxyphenyl)valeric acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0022436 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,4-bis(4-hydroxyphenyl)valeric acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.331 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DIPHENOLIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2SIZ2CO5L3 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the main challenges in the industrial-scale production of DPA?
A1: One of the main challenges in DPA production is achieving high selectivity towards the desired p,p′-isomer, which is the industrially relevant form []. Additionally, while heterogeneous catalytic systems offer advantages in terms of sustainability, they often lag behind homogeneous acids in terms of activity and selectivity [].
Q2: How can the regioselectivity of DPA synthesis be improved?
A2: Researchers are exploring various strategies to enhance the selectivity towards p,p′-DPA. One approach involves using alkyl levulinates instead of levulinic acid as starting materials []. Another promising strategy is the use of thiol promoters in conjunction with sulfonated hyperbranched polymers as catalysts, which has been shown to increase the regioselectivity to p,p′-DPA [, ].
Q3: Can DPA be synthesized from renewable sources?
A3: Yes, DPA can be synthesized from levulinic acid, which can be derived from biomass sources such as depithed sugarcane bagasse [, ]. Furthermore, replacing fossil-based phenol with natural phenols from lignin or plant extracts enables the synthesis of fully renewable DPA derivatives [, ].
Q4: What is the role of ionic liquids in DPA synthesis?
A4: Ionic liquids can act as both catalysts and solvents in DPA synthesis []. They offer advantages such as low vapor pressure, high thermal stability, and recyclability, making the process more sustainable and environmentally friendly [, ].
Q5: What are the key reaction parameters influencing DPA yield?
A5: Reaction temperature, time, and catalyst loading significantly impact DPA yield. Studies have shown that temperature has the most pronounced effect, followed by time and catalyst type [].
Q6: What is the molecular formula and weight of DPA?
A6: The molecular formula of DPA is C17H18O4, and its molecular weight is 286.32 g/mol [].
Q7: What spectroscopic techniques are commonly used to characterize DPA?
A7: Infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS) are commonly employed to characterize DPA and its derivatives [, , , ]. Ultraviolet (UV) spectroscopy can also be used to analyze DPA solutions in various solvents [].
Q8: How does the structure of DPA affect its UV absorption properties?
A8: DPA exhibits two strong absorption peaks in the UV region, around 210 nm and 260 nm. The absorption peak at 210 nm is sensitive to solvent polarity and concentration, while the peak at 260 nm remains relatively stable, suggesting it can be used as a characteristic peak for quantitative analysis [].
Q9: What are the potential applications of DPA as a BPA replacement?
A9: DPA shows promise as a building block for various polymers, including epoxy resins [, ], water-soluble resins [], hyperbranched polyesters [], polycarbonates [, , ], phenolic resins [], and polybenzoxazines [, , , , ].
Q10: How does the incorporation of DPA units affect the properties of copolymers?
A10: The presence of DPA units can influence the glass transition temperature (Tg), hydrophilicity, and contact angle of copolymers. Generally, increasing the molar fraction of DPA units leads to a decrease in Tg and contact angle, while hydrophilicity increases [].
Q11: How does DPA perform in flame-retardant applications?
A11: DPA-based polyphosphonates exhibit excellent flame-retardant properties when blended with polylactic acid (PLA) []. Additionally, poly(diphenolic acid-phenyl phosphate) coatings significantly enhance the flame retardancy of ramie fabrics [, ].
Q12: Can DPA be used to synthesize self-healing materials?
A12: Yes, DPA-modified polyamidoamine (PAMAM) dendrimers incorporated into chlorinated butyl rubber (CIIR) matrices can form multiple hydrogen bonds, leading to self-healing properties in the resulting nanocomposites [].
Q13: Is DPA biodegradable?
A13: While DPA itself might not be readily biodegradable, research is exploring its incorporation into biodegradable polymer systems like polybenzoxazines [, ]. This could offer a pathway for developing sustainable and environmentally friendly materials.
Q14: How can we ensure the responsible use and disposal of DPA-based materials?
A15: Developing efficient recycling and waste management strategies will be crucial for the responsible use of DPA-based materials. This includes exploring biodegradation pathways, optimizing recycling processes, and promoting sustainable manufacturing practices [].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

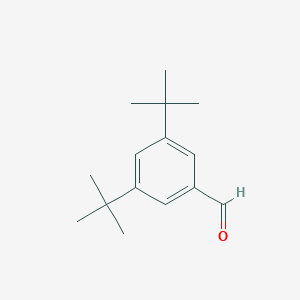



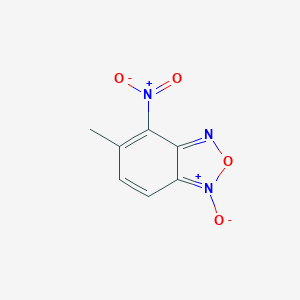

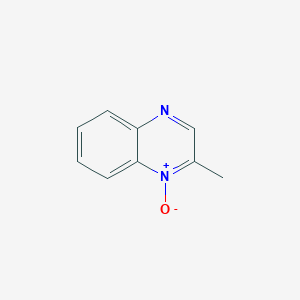
![2-Azaspiro[4.5]decan-1-one](/img/structure/B94265.png)
